

Application Notes and Protocols: CRISPR-Based Assays in *Streptococcus mutans* UA159

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These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-based assays in *Streptococcus mutans* UA159. The protocols focus on two key applications: CRISPR interference (CRISPRi) for functional genomics and CRISPR-Cas9-mediated genome editing for targeted gene disruption to study virulence factors.

Introduction

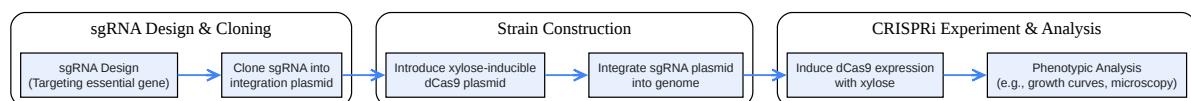
Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to form robust biofilms and produce acid. The endogenous Type II-A CRISPR-Cas9 system of *S. mutans* UA159 has been successfully repurposed as a powerful tool for genetic manipulation. This allows for precise gene silencing (CRISPRi) and targeted genome editing, facilitating the study of essential genes and the development of novel anti-caries strategies.^{[1][2][3]} The native Cas9 from *S. mutans* UA159 recognizes a 5'-NGG-3' protospacer adjacent motif (PAM), similar to the widely used *Streptococcus pyogenes* Cas9.^[1] Key components for a functional CRISPR-Cas9 system in *S. mutans* UA159 include a suitable PAM site, tracrRNA, Cas9, and RNase III.^{[2][4]}

Application 1: CRISPRi for Studying Essential Gene Function

CRISPRi enables the targeted silencing of essential genes to study their function without lethal effects. This is achieved by using a catalytically inactive Cas9 (dCas9) protein, which, when guided by a single guide RNA (sgRNA), binds to the target DNA and sterically hinders transcription.[3] A xylose-inducible system for expressing dCas9 allows for titratable control of gene repression.[3][5]

Experimental Workflow for CRISPRi in *S. mutans* UA159

The following diagram illustrates the workflow for implementing CRISPRi to study essential genes in *S. mutans* UA159.



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CRISPRi experimental workflow in *S. mutans* UA159.

Protocol: CRISPRi-Mediated Gene Silencing

1. sgRNA Design and Cloning:

- Design 20-nucleotide sgRNA sequences targeting the 5' region of the essential gene of interest. Ensure the target sequence is followed by a 5'-NGG-3' PAM sequence.[1]
- Synthesize DNA oligonucleotides encoding the sgRNA and clone them into an integration plasmid, such as a derivative of pPMZ, which integrates at a non-essential locus in the *S. mutans* genome.[3]

2. Strain Construction:

- Introduce a plasmid carrying the xylose-inducible dCas9 gene (e.g., a pZX9 derivative) into *S. mutans* UA159.[3] The native cas9 gene in the UA159 genome should be inactivated to prevent lethal DNA cleavage.[3]

- Transform the dCas9-expressing strain with the sgRNA integration plasmid. Transformation can be achieved through natural transformation protocols.[6][7][8]

3. Induction of Gene Silencing:

- Grow the engineered *S. mutans* strain in a suitable medium (e.g., FMC medium with maltose) to the desired optical density (e.g., OD₆₀₀ = 0.5).[3]
- Induce dCas9 expression by adding xylose to the culture medium. The concentration of xylose can be titrated to achieve varying levels of gene repression.[3][5]

4. Phenotypic Analysis:

- Monitor the growth of the induced culture compared to a non-induced control using a microplate reader.
- Analyze cellular morphology and other phenotypes of interest using microscopy. For example, silencing of genes involved in cell wall biosynthesis can lead to changes in cell shape and size.[1]

Quantitative Data: CRISPRi-Mediated Growth Inhibition

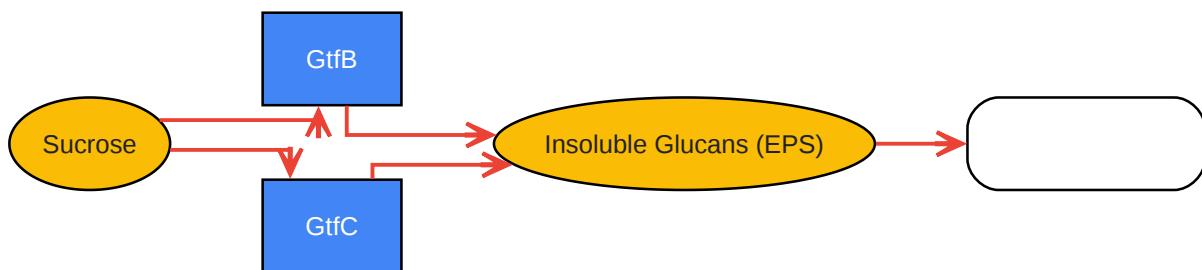
Target Gene Pathway	Percentage of Genes Showing Growth Defects upon Silencing[1]
Cell Wall	85%
Fatty Acid & Lipid Biosynthesis	80%
DNA Replication, Recombination & Repair	78%
Translation	75%
Nucleotide Metabolism	72%
Overall	77%

Application 2: Genome Editing to Inhibit Biofilm Formation

CRISPR-Cas9-mediated genome editing can be used to permanently disrupt genes involved in virulence, such as the glucosyltransferase genes (*gtfB* and *gtfC*), which are crucial for the synthesis of extracellular polysaccharides (EPS) and biofilm formation.[2][4]

Signaling Pathway: Glucosyltransferase and Biofilm Formation

The following diagram illustrates the role of *GtfB* and *GtfC* in biofilm formation.



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Role of *GtfB* and *GtfC* in biofilm formation.

Protocol: *gtfB* Gene Disruption via CRISPR-Cas9

1. Design of Self-Targeting CRISPR Array and Donor DNA:

- Design a self-targeting CRISPR array containing a spacer sequence that recognizes the *gtfB* gene in the *S. mutans* UA159 genome.
- Construct a donor DNA template containing the desired mutation (e.g., a deletion or insertion) flanked by homology arms corresponding to the regions upstream and downstream of the *gtfB* target site.

2. Transformation and Selection:

- Co-transform *S. mutans* UA159 with the plasmid carrying the self-targeting CRISPR array and the linear donor DNA template.[2] Use a suitable transformation protocol for *S. mutans*. [6][7]
- Select for transformants on appropriate antibiotic-containing agar plates.

3. Verification of Gene Editing:

- Screen colonies for the desired mutation using PCR with primers flanking the target region.
- Confirm the gene edit by Sanger sequencing of the PCR product.

4. Biofilm Formation Assay:

- Grow the wild-type and *gtfB* mutant strains in a suitable medium supplemented with sucrose (e.g., BHI with 1% sucrose) in a microtiter plate.
- After incubation, stain the biofilms with crystal violet and quantify the biofilm biomass by measuring the absorbance of the solubilized dye.[\[9\]](#)
- Alternatively, quantify the water-insoluble EPS in the biofilm using the anthrone-sulfuric acid method.[\[1\]](#)

Quantitative Data: Effect of *gtf* Disruption on Biofilm Formation

Strain	Water-Insoluble EPS Production (% of Wild-Type)	Reference
<i>S. mutans</i> UA159 (Wild-Type)	100%	[1]
Δ gtfB mutant	Significantly reduced	[1]
Δ gtfC mutant	Significantly reduced	[1]
Δ gtfB Δ gtfC double mutant	Further reduced compared to single mutants	[1]

Treatment	Biofilm Viable Cells (% Reduction vs. Control)	Reference
GtfC Inhibitor (10 μ g/ml)	79%	[1]

Conclusion

The CRISPR-based assays described here provide powerful tools for the genetic manipulation of *Streptococcus mutans* UA159. CRISPRi is an invaluable technique for studying essential gene function, while CRISPR-Cas9-mediated genome editing allows for the targeted disruption of virulence factors. These methodologies are crucial for advancing our understanding of *S. mutans* biology and for the development of novel therapeutics to combat dental caries.

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